2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrrolidine ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrrolidine rings are likely to contribute significantly to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the benzothiazole ring, pyrrolidine ring, and amide group suggests that it could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, pyrrolidine ring, and amide group could affect its solubility, stability, and reactivity .
Scientific Research Applications
- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and may serve as potential drug candidates .
- Some derivatives of this compound have shown nanomolar activity against protein kinases CK1γ and CK1ε. Further modifications can help investigate the influence of chiral moieties on kinase inhibition .
- Although not highly selective, certain derivatives have demonstrated weak COX-1 inhibitory activity. While not as potent as reference inhibitors, they still contribute to our understanding of anti-inflammatory mechanisms .
- In animal studies, the compound PF-04455242 blocked kappa opioid receptor (KOR) and mu opioid receptor (MOR) agonist-induced analgesia. Understanding its effects on pain pathways is crucial for pain management research .
- Compound 62b, a derivative, exhibited promising anticonvulsant activity in animal models. Its efficacy was comparable to or better than reference drugs like ethosuximide and valproic acid .
- Researchers can use this compound to explore its binding interactions with specific proteins. Its stereoisomers and spatial orientation of substituents may lead to different biological profiles, making it valuable for target identification studies .
Medicinal Chemistry and Drug Discovery
Kinase Inhibition
Anti-Inflammatory Properties
Analgesic Effects
Anticonvulsant Activity
Chemical Biology and Target Identification
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-6-2-3-7-15(13)18(23)21-19-20-16-9-8-14(12-17(16)26-19)27(24,25)22-10-4-5-11-22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASOCUAOOYCCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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